Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-
Description
Pyrazino[2,3-g]quinoxaline derivatives are a class of nitrogen-rich heterocyclic compounds characterized by a planar, rigid core structure. The 2,3,7,8-tetraphenyl-substituted variant (hereafter referred to as TTPQ) features phenyl groups at the 2,3,7,8 positions, synthesized via a two-step process involving bromination of thiophene precursors followed by imine condensation with 1,2,4,5-benzenetetramine . This compound’s planar structure and electron-rich aromatic substituents make it relevant for applications in organic electronics and materials science. Below, we compare TTPQ with structurally related compounds, focusing on synthesis, physicochemical properties, and functional applications.
Properties
IUPAC Name |
2,3,7,8-tetraphenylpyrazino[2,3-g]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N4/c1-5-13-23(14-6-1)31-32(24-15-7-2-8-16-24)36-28-22-30-29(21-27(28)35-31)37-33(25-17-9-3-10-18-25)34(38-30)26-19-11-4-12-20-26/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYHHJPLDCMQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3N=C2C5=CC=CC=C5)N=C(C(=N4)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560890 | |
| Record name | 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80829-03-4 | |
| Record name | 2,3,7,8-Tetraphenylpyrazino[2,3-g]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diamine-Diketone Cyclocondensation
A standard approach employs 1,2-diaminobenzene derivatives and glyoxal derivatives under acidic or neutral conditions. For example:
- Reactants : 2,3-diaminoquinoxaline and phenylglyoxal hydrate
- Solvent : Ethanol or acetic acid
- Catalyst : p-Toluenesulfonic acid (pTSA)
- Temperature : Reflux (78–110°C)
- Yield : 40–60% after purification
The reaction proceeds via Schiff base formation, followed by cyclization to generate the bicyclic core. Steric hindrance from phenyl groups necessitates prolonged reaction times (24–48 hours).
Functionalization Strategies for Phenyl Substituents
Introducing phenyl groups at specific positions requires tailored approaches:
Ullmann Coupling for Aryl-Aryl Bond Formation
Ullmann-type couplings enable direct arylation of halogenated intermediates:
- Substrate : 2,3,7,8-tetrachloropyrazino[2,3-g]quinoxaline
- Aryl Source : Phenylboronic acid
- Catalyst : CuI/1,10-phenanthroline
- Base : K₃PO₄
- Solvent : DMSO at 120°C
- Yield : 55–70%
This method offers regioselectivity but requires stringent exclusion of moisture.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling enhances efficiency for phenyl group installation:
- Halogenated Intermediate : 2,3,7,8-tetrabromopyrazino[2,3-g]quinoxaline
- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1)
- Temperature : 80°C, 12 hours
- Yield : 65–75% with >95% purity
One-Pot Tandem Synthesis
Recent advances favor tandem methodologies to reduce purification steps:
Representative Protocol :
- Step 1 : Condensation of 2,3-diaminoquinoxaline with benzil in acetic acid (110°C, 6 hours).
- Step 2 : In situ Pd-mediated coupling with phenylboronic acid.
- Isolation : Precipitation via ice-water quenching, followed by column chromatography.
Overall Yield : 50–58%
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial synthesis introduces challenges:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Heating Method | Oil bath | Jacketed reactors (steam) |
| Purification | Column chromatography | Crystallization/Extraction |
| Catalyst Recovery | Not feasible | Filtration/Recycling systems |
| Estimated Cost Reduction | — | 60–70% vs. batch processing |
Continuous flow reactors improve heat management and reduce reaction times by 40%.
Solvent and Catalyst Optimization
Critical factors influencing yield and purity:
Solvent Screening
- Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.
- Ether-based solvents (THF, dioxane) improve catalyst activity at lower temperatures.
Catalyst Systems
- Homogeneous catalysts : Pd(OAc)₂ with Xantphos ligand (yield boost: 15–20%).
- Heterogeneous catalysts : Pd/C or Cu-Al₂O₃ for easier separation.
Analytical Validation
Post-synthetic characterization ensures structural fidelity:
Key Techniques :
- ¹H/¹³C NMR : Confirms phenyl group integration and absence of regioisomers.
- HPLC-MS : Verifies molecular weight (486.6 g/mol) and purity (>98%).
- XRD : Validates crystalline packing influenced by phenyl substituents.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents
Major Products
The major products formed from these reactions include various substituted pyrazinoquinoxalines, which can be further functionalized for specific applications .
Scientific Research Applications
Organic Semiconductors
PQTT serves as a building block for π-conjugated polymers that are essential in organic semiconductors. Its unique structure allows for efficient charge transfer and strong π-π stacking interactions, which are critical for enhancing the performance of electronic devices such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs) .
Dye-Sensitized Solar Cells (DSSCs)
One of the most promising applications of PQTT is in dye-sensitized solar cells. Research has shown that PQTT can function as a π-linker in D–π–A type dyes, achieving a power conversion efficiency of 6.86%. Its ability to absorb light across a broad spectrum from visible to near-infrared makes it suitable for improving light harvesting in solar cells .
Photonic Devices
The incorporation of PQTT in photonic devices has been explored due to its strong fluorescence properties. Derivatives of PQTT have been synthesized that exhibit sensitive fluorescence selectivity for metal ions such as Zn²⁺, making them useful for developing chemical sensors .
Antimicrobial Activity
Research indicates that derivatives of PQTT exhibit significant antimicrobial properties against various pathogens. For instance, certain compounds have shown effectiveness against Escherichia coli and Mycobacterium tuberculosis, with specific substituents enhancing their antibacterial activity through mechanisms involving the generation of reactive oxygen species (ROS) .
Antitumor Properties
PQTT derivatives have been investigated for their potential antitumor activity. Studies suggest that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Photodynamic Therapy (PDT)
The strong absorption characteristics of PQTT make it an attractive candidate for photodynamic therapy applications. Upon light activation, PQTT can generate singlet oxygen, which is effective in targeting cancer cells .
Synthetic Routes
The synthesis of pyrazino[2,3-g]quinoxaline typically involves multi-step organic reactions including the condensation of appropriate diamines with diketones followed by cyclization and functionalization to introduce phenyl groups. Controlled temperatures and specific solvents are crucial for achieving high yield and purity .
Industrial Production
In industrial settings, large-scale production may utilize batch processes or continuous flow systems to enhance efficiency. Automated reactors and precise control over reaction parameters are essential for maintaining product quality .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Effectiveness/Notes |
|---|---|---|
| Organic Semiconductors | Building block for π-conjugated polymers | Enhances charge transfer in OTFTs and OLEDs |
| Dye-Sensitized Solar Cells | π-linker in D–π–A type dyes | Achieved 6.86% power conversion efficiency |
| Chemical Sensors | Fluorescent chemosensors for Zn²⁺ ions | Sensitive colorimetric detection |
| Antimicrobial Agents | Inhibition of E. coli and M. tuberculosis | High effectiveness reported |
| Antitumor Agents | Induction of apoptosis in cancer cells | Promising results in preclinical studies |
| Photodynamic Therapy | Generation of singlet oxygen upon light activation | Effective targeting mechanism for cancer treatment |
Case Studies
- Antimicrobial Activity Study : A specific compound derived from PQTT demonstrated potent activity against multiple strains of M. tuberculosis, indicating its potential as a new therapeutic agent against resistant infections.
- Photodynamic Therapy Investigation : Research highlighted the use of PQTT in PDT where its ability to generate singlet oxygen upon light activation was linked to effective tumor cell targeting.
Mechanism of Action
The mechanism by which Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- exerts its effects is largely dependent on its interaction with molecular targets. In electronic applications, its π-conjugated system facilitates efficient charge transfer and strong π-π stacking interactions, enhancing the performance of semiconductors and OLEDs . In biological systems, its ability to generate reactive oxygen species upon light activation makes it an effective photosensitizer for photodynamic therapy .
Comparison with Similar Compounds
Trifluoromethyl-Substituted Derivatives (Compound 6 in )
- Structure: Compound 6, N,N',N",N'''-Tetrakis-(3-(trifluoromethyl)phenyl)pyrazino[2,3-g]quinoxaline-2,3,7,8-tetraamine, replaces phenyl groups with trifluoromethylphenyl moieties and amino groups.
- Synthesis: Prepared via imine condensation using 1,2,4,5-tetraminobenzene and trifluoromethylphenyl-substituted intermediates in acetonitrile .
- Key Differences: Electronic Effects: Trifluoromethyl groups are strongly electron-withdrawing, reducing electron density on the core compared to TTPQ’s phenyl groups. This enhances oxidative stability but may hinder charge transport in electronic applications. Solubility: The polar trifluoromethyl groups improve solubility in polar solvents like acetonitrile, whereas TTPQ’s bromothiophene groups may limit solubility in non-polar media.
- Applications: Potential use in corrosion-resistant coatings or as catalysts in fuel cells due to enhanced stability .
Thiophene-Substituted Derivatives (DPTTQ and HTPQ in )
- Structure : DPTTQ (5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)) and HTPQ (2,3,5,7,8,10-hexa(thiophen-2-yl)) feature thiophene substituents.
- Synthesis : Both synthesized via Suzuki-Miyaura coupling or direct thiophene functionalization.
- Key Differences :
- Charge Transport : Thiophene’s extended conjugation enhances π-orbital overlap, leading to superior p-type charge carrier mobility (~0.1 cm²/V·s) compared to TTPQ’s phenyl groups, which are less conjugated .
- Mechanical Flexibility : Thiophene derivatives exhibit higher mechanical durability in flexible electronics due to sulfur’s ability to dissipate strain.
- Applications : Used in organic field-effect transistors (OFETs) and wearable electronics .
Benzoic Acid-Functionalized Derivative (–16)
- Structure: 4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid replaces phenyl groups with carboxylic acid units.
- Synthesis : Achieved via nucleophilic substitution of bromine atoms with benzoic acid precursors .
- Key Differences :
- Solubility and Reactivity : Carboxylic acid groups enable solubility in aqueous bases (e.g., NaOH) and participation in coordination chemistry, unlike TTPQ.
- Thermal Properties : Higher predicted boiling point (899.2°C) and density (1.499 g/cm³) compared to TTPQ, attributed to hydrogen bonding and molecular weight (662.6 g/mol) .
- Applications : Building block for metal-organic frameworks (MOFs) or drug delivery systems due to chelating ability .
Polymer PPQ (–18)
- Structure: Poly-2,3,7,8-tetrakis((trimethylsilyl)ethynyl)pyrazino[2,3-g]quinoxaline-5,10-dione (PPQ) incorporates ethynyl and trimethylsilyl groups.
- Synthesis: In situ polymerization via Sonogashira coupling .
- Key Differences: Mechanical Strength: PPQ’s cross-linked structure provides high mechanical resilience (>10 GPa modulus), making it suitable for lithium battery protective layers, unlike TTPQ’s monomeric form. Ion Transport: Negatively charged framework repels anions, enabling uniform Li⁺ flux, a property absent in TTPQ .
- Applications : Artificial interphase layers in lithium-metal batteries .
Comparative Data Table
Biological Activity
Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl- is a complex organic compound characterized by a fused ring system that includes pyrazine and quinoxaline moieties. This compound features four phenyl groups attached at the 2, 3, 7, and 8 positions. The unique structural properties of this compound contribute to its stability and reactivity, making it a valuable component in various scientific and industrial applications.
The biological activity of Pyrazino[2,3-g]quinoxaline derivatives is largely attributed to their ability to interact with specific molecular targets. These interactions can lead to various pharmacological effects including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor cell growth.
- Antibacterial Properties : Certain compounds exhibit significant activity against pathogenic microorganisms.
- Antiparasitic Effects : Investigations have indicated efficacy against various parasites.
Research Findings
Recent studies have highlighted the biological activities associated with Pyrazino[2,3-g]quinoxaline derivatives:
- Antimicrobial Activity : Research on quinoxaline derivatives demonstrated their effectiveness against bacteria such as Escherichia coli and M. tuberculosis. Notably, derivatives with specific substituents displayed enhanced antibacterial properties due to their ability to produce free radicals that damage bacterial DNA .
- Antitumor Properties : A study indicated that certain derivatives of quinoxaline exhibited promising antitumor activity by inducing apoptosis in cancer cells .
- Mechanism Exploration : The mechanism of action for these compounds often involves the generation of reactive oxygen species (ROS) upon activation, leading to cellular damage in target pathogens or cancer cells .
Case Studies
- A notable case involved the synthesis and testing of novel quinoxaline-2-carboxylic acid derivatives which showed high inhibitory activity against M. tuberculosis. One specific compound demonstrated potent activity across multiple strains .
- Another study explored the use of Pyrazino[2,3-g]quinoxaline in photodynamic therapy due to its strong absorption properties. The compound's ability to generate singlet oxygen upon light activation was linked to its effectiveness in targeting cancer cells .
Data Table: Biological Activities of Pyrazino[2,3-g]quinoxaline Derivatives
| Activity Type | Target Organism/Cell Type | Compound Example | Effectiveness |
|---|---|---|---|
| Antibacterial | E. coli | Compound 4 (QdNO derivative) | High |
| Antitubercular | M. tuberculosis | Compound 4 | Moderate |
| Antitumor | Cancer cell lines | Various quinoxaline analogs | Significant apoptosis induction |
| Photosensitization | Cancer cells | Pyrazino[2,3-g]quinoxaline | Effective in PDT |
Q & A
Q. Key Considerations :
- Solvent choice (e.g., acetonitrile or DMSO) impacts reaction kinetics and purity.
- Triethylamine is often used to neutralize HCl byproducts during imine formation .
What spectroscopic and analytical techniques are used to characterize pyrazinoquinoxaline derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity. For example, NMR detects aromatic protons, while NMR identifies carbonyl or heteroatom environments .
- X-Ray Diffraction (XRD) : Resolves crystal packing and molecular geometry, as demonstrated for thiophene-substituted derivatives .
- Scanning Probe Microscopy (SPM) : Measures surface roughness (e.g., ~15 nm for polymer films) and mechanical properties (e.g., Young’s modulus of 2–4 GPa) in battery electrode coatings .
- Photoelectron Spectroscopy : Analyzes electronic structure, particularly sulfur and nitrogen bonding in thienyl-substituted complexes .
Q. Challenges :
- Balancing ionic conductivity and mechanical robustness.
- Scaling up polymerization for industrial applications.
What role do nitrogen-rich pyrazinoquinoxaline ligands play in electrocatalysts for oxygen reduction?
Methodological Answer:
Q. Data Contradictions :
- Some studies report conflicting active site structures (e.g., FeN vs. Fe-N), requiring advanced EXAFS or Mössbauer spectroscopy for resolution .
How can computational methods resolve electronic structure contradictions in pyrazinoquinoxaline derivatives?
Methodological Answer:
- Density Functional Theory (DFT) :
- Contradiction Analysis : Discrepancies in redox potentials (e.g., experimental vs. DFT-calculated) are addressed by adjusting exchange-correlation functionals (e.g., B3LYP vs. PBE0) .
Case Study : DFT-guided optimization of donor-acceptor configurations in TTPQ (2,3,7,8-tetrakis(thienyl) derivatives) improved charge separation in optoelectronic studies .
What are the challenges in characterizing pyrazinoquinoxaline derivatives using X-ray crystallography?
Methodological Answer:
- Crystallization Issues :
- Resolution Strategies :
Example : The DMSO adduct of a tetraamine derivative crystallized in a triclinic system (space group P), revealing planar quinoxaline cores with dihedral angles <10° .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
